

Application Notes and Protocols for Auy922 in In Vitro Cell Proliferation Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Auy922 (also known as Luminespib or NVP-**AUY922**) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[2][3] By inhibiting the N-terminal ATP-binding pocket of HSP90, **Auy922** leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways.[4][5][6] These application notes provide a detailed protocol for assessing the anti-proliferative effects of **Auy922** in vitro and summarize its activity across various cancer cell lines.

Mechanism of Action

Auy922's primary mechanism of action is the inhibition of HSP90's ATPase activity.[4][6] This disruption of the HSP90 chaperone cycle results in the misfolding and subsequent degradation of a wide array of "client" proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., ERBB2/HER2, EGFR), signaling intermediates (e.g., AKT, Raf-1), and cell cycle regulators (e.g., Cdk4, Cdk6).[1][3][7] The degradation of these proteins leads to the simultaneous blockade of multiple signaling pathways critical for tumor growth and survival,



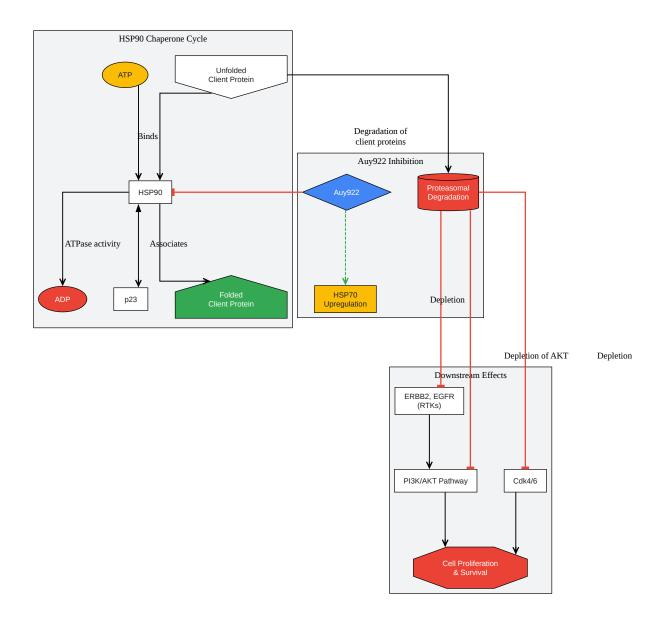




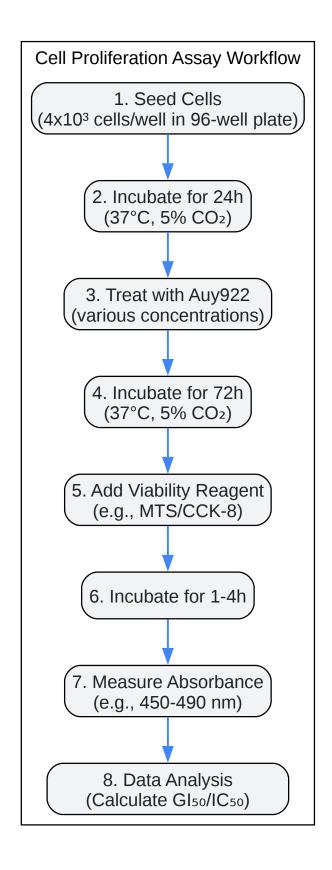
such as the PI3K/AKT pathway.[1][3] A hallmark of HSP90 inhibition by **Auy922** is the compensatory upregulation of heat shock proteins like HSP70.[1][3]

Signaling Pathway









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